2-(Benzyloxy)-3-methylbenzoic acid
Description
2-(Benzyloxy)-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a methyl group (-CH₃) at the 3-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as altered solubility and acidity compared to simpler benzoic acid derivatives.
Properties
IUPAC Name |
3-methyl-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYQFKNUNDPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzoic acid.
Benzylation: The benzyloxy group is introduced through a benzylation reaction. This can be achieved by reacting 3-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group results in the formation of benzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of 2-(Benzyloxy)-3-methylbenzoic acid typically involves a series of steps that include:
- Starting Material: The process begins with 3-methylbenzoic acid.
- Benzylation Reaction: This is achieved by reacting 3-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Chemical Reactions:
The compound can undergo various chemical reactions:
- Oxidation: The benzyloxy group can be oxidized to yield benzaldehyde or benzoic acid derivatives.
- Reduction: Reduction can convert the benzyloxy group into a hydroxyl group.
- Substitution Reactions: The methyl group can participate in electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry:
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Biological Studies:
The compound has shown potential in biological research:
- Enzyme Inhibition Studies: It can be utilized to explore enzyme-ligand interactions, potentially leading to the development of new inhibitors for specific enzymes.
- Protein Interactions: The hydrophobic nature of the benzyloxy group enhances its ability to interact with protein targets, making it a candidate for studies on protein-ligand dynamics.
Medicinal Chemistry Applications
This compound has notable implications in medicinal chemistry:
- Antioxidant and Anti-inflammatory Properties: Research indicates that compounds with similar structures exhibit antioxidant and anti-inflammatory effects, suggesting potential therapeutic applications .
- Precursor for Drug Development: Its derivatives may serve as precursors for synthesizing pharmaceuticals, particularly those targeting specific diseases or conditions .
Industrial Applications
In industrial settings, this compound can be utilized in:
- Production of Specialty Chemicals: Its unique properties make it suitable for developing specialty chemicals used in various applications, including polymers and coatings.
- Material Science: The compound's stability and reactivity can be leveraged in creating new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Key Observations:
Acidity Modulation :
- Electron-withdrawing groups (e.g., -COOH, -OH) lower pKa, enhancing acidity. For example, 3-hydroxy-2-methylbenzoic acid (pKa ~2.8–3.0) is significantly more acidic than this compound due to the hydroxyl group’s strong electron-withdrawing effect .
- The benzyloxy group in this compound acts as an electron-donating group, reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2) .
This property is critical in drug design, as seen in analogues like 2-(3,5-dimethylphenoxy)acetic acid derivatives, which exhibit improved pharmacokinetic profiles .
Synthetic Accessibility :
- Synthesis of this compound likely involves benzylation of 3-methylsalicylic acid or coupling reactions using catalysts like Bi(OTf)₃, as demonstrated in the synthesis of related benzyloxy-substituted compounds .
Biological Activity
2-(Benzyloxy)-3-methylbenzoic acid, also known by its CAS number 186419-27-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O3, with a molecular weight of 256.30 g/mol. Its structure features a benzyloxy group attached to a methyl-substituted benzoic acid, which may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that benzoic acid derivatives exhibit antimicrobial activity. A study evaluating various benzoic acid derivatives found that compounds with electron-donating groups, such as the benzyloxy group in this compound, showed enhanced activity against bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
Several studies have investigated the anticancer potential of benzoic acid derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The presence of the benzyloxy group may enhance lipophilicity, facilitating better cell membrane penetration and subsequent biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation : The compound might modulate receptor activity related to inflammation and cancer progression .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Cancer Cell Line Evaluation
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptosis markers after treatment .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
